Array ( [bid] => 1671934 ) Buy alpha-Methyltryptamine | 299-26-3 | >98%

alpha-Methyltryptamine

Catalog No.
S530641
CAS No.
299-26-3
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyltryptamine

CAS Number

299-26-3

Product Name

alpha-Methyltryptamine

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3

InChI Key

QSQQQURBVYWZKJ-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)N

solubility

Soluble in DMSO

Synonyms

alpha-methyltryptamine, indopan, indopan hydrochloride, indopan hydrochloride, (+-)-isomer, indopan mesylate, indopan monoacetate, indopan monoacetate, (S)-isomer, indopan monohydrochloride, indopan monohydrochloride, (+-)-isomer, indopan monohydrochloride, (R)-isomer, indopan monohydrochloride, (S)-isomer, indopan monotosylate, (R)-isomer, indopan monotosylate, (S)-isomer, indopan, (+-)-isomer, indopan, (R)-isomer, indopan, (S)-isomer

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N

The exact mass of the compound alpha-Methyltryptamine is 174.1157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97069. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of tryptamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alpha-Methyltryptamine is a synthetic compound belonging to the tryptamine class, closely related to the neurotransmitter serotonin. It is characterized by a methyl group attached to the alpha carbon of the tryptamine backbone, which distinguishes it from other tryptamines. This structural modification allows alpha-methyltryptamine to act as a monoamine oxidase inhibitor and a stimulant, with psychoactive effects that can include hallucinations and euphoria. Originally developed in the 1960s as an antidepressant under the trade name "Indopan," it is now recognized for its psychedelic properties at higher doses, with effects lasting up to 24 hours .

Alpha-methyltryptamine undergoes various chemical transformations, primarily involving oxidation, reduction, and conjugation reactions. Key reactions include:

  • Oxidation: Alpha-methyltryptamine can be oxidized to form various metabolites, including N-acetylated and sulfated derivatives.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride or copper(II) chloride, which can convert ketoximes derived from its precursors into active forms .
  • Conjugation: Phase II metabolic reactions may include glucuronidation and sulfation, which modify the compound for excretion .

Alpha-methyltryptamine exhibits significant biological activity due to its interaction with serotonin receptors. It acts as a releasing agent of serotonin, norepinephrine, and dopamine while also functioning as a non-selective agonist at serotonin receptors, particularly 5-HT2A. Its monoamine oxidase inhibition contributes to prolonged effects in the central nervous system. Side effects may include agitation, pupil dilation, and rapid heart rate, along with potential neurotoxicity at high doses .

The synthesis of alpha-methyltryptamine can be achieved through several methods:

  • Nitroaldol Condensation: This involves the reaction between indole-3-carboxaldehyde and nitroethane in the presence of ammonium acetate, yielding 1-(3-indolyl)-2-nitropropene-1. This intermediate can then be reduced to alpha-methyltryptamine using lithium aluminum hydride.
  • Condensation with Hydroxylamine: Another method involves condensing indole-3-acetone with hydroxylamine followed by reduction with lithium aluminum hydride .

These methods highlight the versatility in producing alpha-methyltryptamine from readily available precursors.

Alpha-methyltryptamine interacts with various substances due to its pharmacological profile. Notably:

  • Monoamine Oxidase Inhibitors: Caution is advised when combining alpha-methyltryptamine with other monoamine oxidase inhibitors due to the risk of serotonin syndrome.
  • Stimulants: Co-administration with stimulants can lead to increased cardiovascular risks.
  • Psychoactive Substances: Its effects may be potentiated when taken alongside other psychedelics or entactogens .

Research into these interactions is crucial for understanding safe usage parameters.

Alpha-methyltryptamine shares structural similarities with several other compounds in the tryptamine class. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Alpha-EthyltryptamineEthyl group at alpha carbonAssociated with long-lasting serotonergic neurotoxicity at high doses
N,N-DimethyltryptamineTwo methyl groups on nitrogenKnown for strong psychedelic effects and rapid onset
Alpha-MethylserotoninMethyl group on serotonin backboneActs as a more potent serotonin receptor agonist
IndolylpropylaminopentaneLonger alkyl chain compared to alpha-methyltryptamineExhibits unique psychedelic properties distinct from shorter analogs

Alpha-methyltryptamine's unique methyl substitution allows it to exhibit both stimulant and hallucinogenic properties while maintaining a distinct pharmacological profile compared to its analogs.

Structure and Nomenclature

AMT’s systematic name is 3-(2-aminopropyl)indole, with a molecular formula of C₁₁H₁₄N₂ (molecular weight: 174.24 g/mol). Its structure comprises an indole moiety—a bicyclic aromatic system—with a methyl group attached to the alpha carbon of the ethylamine side chain. This substitution confers resistance to monoamine oxidase A (MAO-A) degradation, prolonging its pharmacokinetic profile.

Synonyms and Stereoisomers

AMT is known by multiple identifiers:

  • Indopan (historical brand name in the Soviet Union)
  • IT-290 (Sandoz developmental code)
  • Ro 3-0926 (Upjohn designation)
  • U-14,164E (Upjohn reference)

The compound exists as two enantiomers:

  • (S)-(+)-alpha-Methyltryptamine (CAS 7795-52-0)
  • (R)-(-)-alpha-Methyltryptamine (CAS 299-26-3)

Key Structural Features

FeatureDescription
Indole CoreBicyclic aromatic system (pyrrole ring fused to benzene)
Ethylamine Side ChainMethyl group at alpha carbon (C1 of the propan-2-amine chain)
Amino GroupPrimary amine (-NH₂) attached to the beta carbon of the side chain

Historical Development and Initial Pharmacological Characterization

Origins and Early Clinical Trials

AMT was synthesized in the 1960s by Upjohn as part of a broader effort to develop tryptamine-based antidepressants. Initial animal studies indicated potential as a monoamine oxidase inhibitor (MAOI), prompting clinical trials in the Soviet Union under the brand name Indopan. The compound was administered in 5–10 mg doses for depression, but its use was discontinued due to reports of psychosis and toxicity.

Pharmacological Mechanisms

Early studies revealed AMT’s dual action:

  • Monoamine Reuptake Inhibition:
    • Blocks serotonin (5-HT), norepinephrine, and dopamine transporters (SERT, NET, DAT).
    • EC₅₀ values for serotonin reuptake inhibition range from 22–68 nM, comparable to MDMA.
  • Monoamine Release:
    • Releases stored serotonin, norepinephrine, and dopamine from presynaptic terminals.
  • Serotonin Receptor Agonism:
    • Activates 5-HT₂A receptors (EC₅₀: 23 nM), contributing to hallucinogenic effects.

These mechanisms align with those of other α-alkylated tryptamines but differ from non-α-alkylated analogs (e.g., DMT) in MAO-A resistance.

Recreational Emergence

By the 1990s, AMT gained popularity as a "legal high" due to its delayed onset (3–4 hours) and prolonged duration (12–24 hours). Reports of euphoria, visual distortions, and stimulant-like effects paralleled its growing misuse, leading to regulatory actions in multiple countries.

Position Within the Tryptamine and α-Alkylated Tryptamine Classes

Tryptamine Classifications

AMT belongs to the tryptamine family, which includes:

  • Endogenous Neurotransmitters: Serotonin (5-HT), melatonin.
  • Hallucinogens: Psilocybin, DMT, 5-MeO-DMT.
  • Entactogens: MDMA, MDA.

α-Alkylated Tryptamine Subclass

AMT is a member of the α-alkylated tryptamines, distinguished by methyl or ethyl groups at the alpha carbon of the ethylamine chain. Key members include:

CompoundAlpha SubstituentPrimary Effects
Alpha-Methyltryptamine (AMT)MethylHallucinogenic, stimulant, entactogenic
Alpha-Ethyltryptamine (αET)EthylEntactogenic, neurotoxic
5-MeO-αMTMethyl + 5-OCH₃Potent 5-HT₂A agonism

Comparative Pharmacodynamics

AMT’s pharmacological profile differs from non-α-alkylated tryptamines due to its MAO-A resistance, allowing oral bioavailability. Below is a comparison of monoamine release and receptor activity:

ParameterAMTDMTSerotonin
Serotonin Release (EC₅₀, nM)22–68114N/A
Dopamine Release (EC₅₀, nM)79–112>10,000N/A
5-HT₂A Agonism (Eₘₐₓ, %)103%83%N/A

Notes: Lower EC₅₀ values indicate higher potency. AMT’s balanced monoamine release and receptor agonism distinguish it from DMT, which predominantly affects serotonin.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

174.115698455 g/mol

Monoisotopic Mass

174.115698455 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

98-100 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BIK35ACJ0Q

Related CAS

5118-26-3 (monoacetate)
66654-22-6 (mesylate)
879-36-7 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

With 20-30 milligrams, euphoria, empathy and psychedelic effects are noticeable. Side effects reported have included anxiety, restlessness, tachycardia, muscle tension, jaw tightness, headache, nausea, vomiting, and pupil dilation.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

304-54-1
299-26-3

Wikipedia

Indopan

Dates

Last modified: 07-15-2023
1: Wagmann L, Brandt SD, Kavanagh PV, Maurer HH, Meyer MR. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicol Lett. 2017 Apr 15;272:84-93. doi: 10.1016/j.toxlet.2017.03.007. Epub 2017 Mar 14. PubMed PMID: 28302559.
2: Gardner D, Riet-Correa F, Lemos D, Welch K, Pfister J, Panter K. Teratogenic effects of Mimosa tenuiflora in a rat model and possible role of N-methyl- and N,N-dimethyltryptamine. J Agric Food Chem. 2014 Jul 30;62(30):7398-401. doi: 10.1021/jf5005176. Epub 2014 Apr 10. PubMed PMID: 24689494.
3: Kamour A, James D, Spears R, Cooper G, Lupton DJ, Eddleston M, Thompson JP, Vale AJ, Thanacoody HK, Hill SL, Thomas SH. Patterns of presentation and clinical toxicity after reported use of alpha methyltryptamine in the United Kingdom. A report from the UK National Poisons Information Service. Clin Toxicol (Phila). 2014 Mar;52(3):192-7. doi: 10.3109/15563650.2014.885983. PubMed PMID: 24580059.
4: Wilcox J. Psychoactive properties of alpha-methyltryptamine: analysis from self reports of users. J Psychoactive Drugs. 2012 Jul-Aug;44(3):274-6. PubMed PMID: 23061328.
5: Haig SD, Kelly C, Morden C. A report of an outbreak of toxicity from a novel drug of abuse: ERIC-3. Emerg Med J. 2013 Jul;30(7):543-5. doi: 10.1136/emermed-2012-201631. Epub 2012 Aug 27. PubMed PMID: 22927634.
6: Kanamori T, Kuwayama K, Tsujikawa K, Miyaguchi H, Iwata YT, Inoue H. In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites. Xenobiotica. 2008 Dec;38(12):1476-86. doi: 10.1080/00498250802491654. PubMed PMID: 18982537.
7: Lee K, Hahn EJ, Pieper N, Okoli CT, Repace J, Troutman A. Differential impacts of smoke-free laws on indoor air quality. J Environ Health. 2008 Apr;70(8):24-30, 54. PubMed PMID: 18468220.
8: Boland DM, Andollo W, Hime GW, Hearn WL. Fatality due to acute alpha-methyltryptamine intoxication. J Anal Toxicol. 2005 Jul-Aug;29(5):394-7. PubMed PMID: 16105268.
9: Ishida T, Kudo K, Kiyoshima A, Inoue H, Tsuji A, Ikeda N. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Aug 25;823(1):47-52. Epub 2004 Nov 19. PubMed PMID: 16055053.
10: Nakagawasai O, Arai Y, Satoh SE, Satoh N, Neda M, Hozumi M, Oka R, Hiraga H, Tadano T. Monoamine oxidase and head-twitch response in mice. Mechanisms of alpha-methylated substrate derivatives. Neurotoxicology. 2004 Jan;25(1-2):223-32. Review. PubMed PMID: 14697897.
11: Long H, Nelson LS, Hoffman RS. Alpha-methyltryptamine revisited via easy Internet access. Vet Hum Toxicol. 2003 Jun;45(3):149. PubMed PMID: 12776793.
12: Marcozzi G, Befani O, Mondovì B. Type B monoamine oxidase activity in human brain malignant tumors. Cancer Biochem Biophys. 1998 Oct;16(3):287-94. PubMed PMID: 10072212.
13: Arai Y, Tadano T, Yonezawa A, Fujita T, Kinemuchi H, Kisara K. Activation of brain 5-HT neurons by two alpha-methylated tryptamine derivatives. Prog Brain Res. 1995;106:269-75. PubMed PMID: 8584663.
14: Amano H, Goshima Y, Akema N, Ueda H, Kubo T, Misu Y. Effects of acute nicotine on catecholamine turnover in various rat brain regions. J Pharmacobiodyn. 1989 Jan;12(1):18-23. PubMed PMID: 2724049.
15: Barer AS, Lakota NG, Ostrovskaia GZ, Shashkov VS. [Pharmacologic correction of the effect of cold on man]. Kosm Biol Aviakosm Med. 1988 Nov-Dec;22(6):66-73. Russian. PubMed PMID: 2906380.
16: Nichols DE, Lloyd DH, Johnson MP, Hoffman AJ. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. J Med Chem. 1988 Jul;31(7):1406-12. PubMed PMID: 3385733.
17: Terenina NB, Shalaeva NM, Pomogaev IN. [The ability of cestodes to synthesize serotonin]. Zh Evol Biokhim Fiziol. 1988 Mar-Apr;24(2):129-33. Russian. PubMed PMID: 3414215.
18: Scheinin H, Scheinin M. Monoamine metabolite levels in rat CSF: kinetic studies. Pharmacol Toxicol. 1987 Sep;61(3):167-71. PubMed PMID: 2446306.
19: Georgiev V, Getova D, Opitz M. Mechanisms of the angiotensin II effects on the exploratory behavior of rats in open field. I. Interaction of angiotensin II with saralasin and catecholaminergic drugs. Methods Find Exp Clin Pharmacol. 1987 May;9(5):297-301. PubMed PMID: 3613758.
20: Benkirane S, Arbilla S, Langer SZ. Newly synthesized noradrenaline mediates the alpha 2-adrenoceptor inhibition of [3H]5-hydroxytryptamine release induced by beta-phenylethylamine in rat hippocampal slices. Eur J Pharmacol. 1986 Nov 19;131(2-3):189-98. PubMed PMID: 3028829.

Explore Compound Types